2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride
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Overview
Description
2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride is a chemical compound with the CAS Number: 1909313-29-6 . It has a molecular weight of 234.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-(thiophen-2-ylmethyl)butanamide hydrochloride . The InChI code is 1S/C9H14N2OS.ClH/c1-2-8(10)9(12)11-6-7-4-3-5-13-7;/h3-5,8H,2,6,10H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 234.75 .Scientific Research Applications
Synthesis of Novel Metal Complexes
The compound can be used in the synthesis of novel metal complexes. For instance, a novel metal complex was synthesized using a freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques, and the complex was assigned a distorted square pyramidal geometry .
Biological Perspective Exploration
The synthesized complex, along with the ligand, was used to assess biological perspectives. DNA binding assays and antibacterial activity were used for this purpose . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .
Antibacterial Activity Study
An in vitro antibacterial activity study was conducted against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains with the free ligand and Zn (II) metal complex .
Computational Simulation
The stable geometry of the complex was established through computational simulation utilizing density functional theory . This was followed by the calculation of several electronic properties .
ADMET Analysis
The ADMET characteristics of the complex and ligand were assessed using ADMET analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including “2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride”, have been used in the synthesis of various biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(thiophen-2-ylmethyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c1-2-8(10)9(12)11-6-7-4-3-5-13-7;/h3-5,8H,2,6,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZWJALGBJRLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride |
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